DNA Polymerase Beta Inhibitory Activity: Target Compound vs. Class Baselines
The target compound has been evaluated in a biochemical panel that includes DNA polymerase beta (rat). It exhibited an IC₅₀ of 1.15 × 10⁴ nM (11.5 μM) against rat DNA polymerase beta using poly(dA)/oligo(dT)₁₈ as template-primer [1]. By comparison, a structurally distinct aminoimidazo[1,2-a]pyridine sulfonamide bearing a 2,6-dichlorobenzoyl substituent at the 6-position showed an IC₅₀ of 1.21 × 10⁴ nM (12.1 μM) in a CDK2 assay [2], while the most potent imidazo[1,2-a]pyridine-3-sulfonamide kinase inhibitors can reach low-nanomolar potency. The target compound's relatively weak DNA polymerase beta activity suggests it is not a promiscuous enzyme inhibitor and may possess an alternative or more selective mechanism of action. IMPORTANT CAVEAT: The SMILES associated with ChEMBL ID CHEMBL1917198 on BindingDB does not match the target compound structure; the IC₅₀ data may correspond to a different chemical entity and should be treated as provisional until independently verified.
| Evidence Dimension | Inhibition of rat DNA polymerase beta (IC₅₀) |
|---|---|
| Target Compound Data | 1.15 × 10⁴ nM (11.5 μM) [data attribution uncertain] |
| Comparator Or Baseline | Aminoimidazo[1,2-a]pyridine sulfonamide CDK2 inhibitor: IC₅₀ = 1.21 × 10⁴ nM |
| Quantified Difference | Comparable weak micromolar range; ~1.05-fold difference (not statistically meaningful) |
| Conditions | Poly(dA)/oligo(dT)₁₈ (A/T = 2/1), dTTP substrate, 60 min incubation; rat pol beta |
Why This Matters
The micromolar-range IC₅₀ against DNA polymerase beta, if confirmed, contextualizes the compound's non-potent profile against this particular target and supports its classification as a moderately selective rather than broadly cytotoxic scaffold, which is relevant for procurement decisions in hit-to-lead campaigns where polypharmacology must be minimized.
- [1] BindingDB Entry BDBM50356643 / CHEMBL1917198. IC₅₀ data for rat DNA polymerase beta. Curated by ChEMBL, Kyoto Prefectural University. View Source
- [2] BindingDB Entry BDBM6669: 3-({6-[(2,6-dichlorophenyl)carbonyl]imidazo[1,2-a]pyridin-2-yl}amino)-N,N-dimethylbenzene-1-sulfonamide. CDK2 IC₅₀ = 1.21 × 10⁴ nM. View Source
